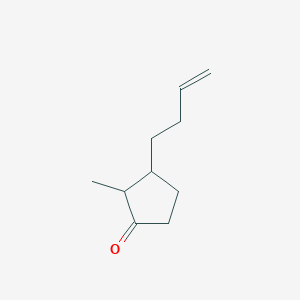

3-(But-3-en-1-yl)-2-methylcyclopentanone

Description

3-(But-3-en-1-yl)-2-methylcyclopentanone (systematic name: 3-(but-3-en-1-yl)-2-methylcyclopentan-1-one) is a cyclic ketone with a methyl group at position 2 and a but-3-enyl substituent at position 2. Cyclopentanone derivatives are pivotal in organic synthesis, particularly in fragrance chemistry and pharmaceutical intermediates, due to their stereochemical complexity and reactivity .

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-but-3-enyl-2-methylcyclopentan-1-one |

InChI |

InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(11)8(9)2/h3,8-9H,1,4-7H2,2H3 |

InChI Key |

VJXJUDGSGLGPBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC1=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-en-1-yl)-2-methylcyclopentanone typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone, which is readily available.

Alkylation: The cyclopentanone undergoes alkylation with but-3-en-1-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the but-3-en-1-yl group to the cyclopentanone ring.

Methylation: The resulting intermediate is then methylated using methyl iodide and a base like sodium hydride to introduce the methyl group at the 2-position of the cyclopentanone ring.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(But-3-en-1-yl)-2-methylcyclopentanone can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: 3-(But-3-en-1-yl)-2-methylcyclopentanone can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of 3-(But-3-en-1-yl)-2-methylcyclopentanone-1-carboxylic acid.

Reduction: Formation of 3-(But-3-en-1-yl)-2-methylcyclopentanol.

Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(But-3-en-1-yl)-2-methylcyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets.

Medicine: In medicinal chemistry, 3-(But-3-en-1-yl)-2-methylcyclopentanone is investigated for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-2-methylcyclopentanone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 3-(but-3-en-1-yl)-2-methylcyclopentanone with closely related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Substituent Positions |

|---|---|---|---|---|---|---|

| 3-(But-3-en-1-yl)-2-methylcyclopentanone | Not explicitly listed | C₁₀H₁₄O | 150.22 | ~145–160 (estimated) | ~0.91–0.92 (estimated) | 2-methyl, 3-but-3-enyl |

| 2-Methylcyclopentanone | 1120-72-5 | C₆H₁₀O | 98.14 | 139–140 | 0.916 | 2-methyl |

| 2-(3-Methyl-2-butenyl)cyclopentanone | 2520-60-7 | C₉H₁₄O | 138.21 | ~150–160 (estimated) | ~0.90–0.91 | 2-(3-methyl-2-butenyl) |

| 3-(3-Butenyl)cyclopentanone | 22628-91-7 | C₉H₁₄O | 138.21 | ~140–150 (estimated) | ~0.89–0.90 | 3-but-3-enyl |

Notes:

- 3-(But-3-en-1-yl)-2-methylcyclopentanone is distinguished by the combination of a methyl group and a butenyl chain, increasing steric hindrance and altering reactivity compared to simpler analogs .

- 2-Methylcyclopentanone (CAS 1120-72-5) serves as a foundational compound; its structure has been confirmed via rotational spectroscopy, with a ring-twisting angle of 21° and methyl torsion energy splittings of ~191 cm⁻¹ .

- 2-(3-Methyl-2-butenyl)cyclopentanone (CAS 2520-60-7) and 3-(3-Butenyl)cyclopentanone (CAS 22628-91-7) exhibit similar molecular weights but differ in substituent placement, impacting their conformational dynamics and boiling points .

Reactivity and Stereochemical Behavior

Methyl Torsion and Ring-Puckering Interactions

- Its ring-puckering vibrations (spacings ~87 cm⁻¹) show minimal coupling with methyl torsion, as demonstrated by microwave spectroscopy .

Alkylation and Reduction Reactions

- 2-Methylcyclopentanone undergoes stereoselective alkylation with organoaluminum reagents (e.g., (C₂H₅)₃Al), favoring addition to the more hindered side of the carbonyl group. This "compression effect" is critical for synthesizing chiral alcohols .

- Analogous derivatives like 2-(3-Methyl-2-butenyl)cyclopentanone may show similar reactivity trends, but the bulky prenyl group could reduce stereoselectivity or promote alternative pathways (e.g., conjugate addition) .

Spectroscopic and Thermodynamic Data

Table: Key Spectroscopic Parameters (Microwave Data)

| Compound | Moment of Inertia (AMU Ų) | Torsional Energy Splitting (cm⁻¹) | Ring-Puckering Spacing (cm⁻¹) |

|---|---|---|---|

| 2-Methylcyclopentanone | Ia = 144.407, Ib = 170.859, Ic = 286.893 | 191 | ~87 |

| α-Methyl-γ-butyrolactone | Not provided | 198 | ~132 |

Notes:

- The larger torsional energy splitting in α-methyl-γ-butyrolactone (198 cm⁻¹ vs. 191 cm⁻¹ for 2-methylcyclopentanone) reflects differences in substituent electronic effects and ring strain .

- For 3-(but-3-en-1-yl)-2-methylcyclopentanone, the extended butenyl chain would likely reduce rotational freedom, increasing moments of inertia and altering microwave spectra .

Biological Activity

3-(But-3-en-1-yl)-2-methylcyclopentanone is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, including medicine and industry.

Chemical Structure and Properties

The molecular structure of 3-(But-3-en-1-yl)-2-methylcyclopentanone features a cyclopentanone core with a butenyl side chain, contributing to its unique chemical reactivity. Its molecular formula is CHO, with a molecular weight of approximately 150.22 g/mol.

Biological Activity

Research indicates that 3-(But-3-en-1-yl)-2-methylcyclopentanone exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can disrupt bacterial cell membranes, which may inhibit the growth of various pathogens. This activity is particularly relevant in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting it could be beneficial in treating conditions characterized by excessive inflammation.

The mechanism by which 3-(But-3-en-1-yl)-2-methylcyclopentanone exerts its biological effects involves interactions with specific molecular targets:

- Cell Membrane Interaction : The compound's hydrophobic properties allow it to integrate into lipid bilayers, potentially leading to membrane destabilization and subsequent cell death in bacteria.

- Enzyme Inhibition : Preliminary studies suggest that the carbonyl group in the compound may interact with enzymes critical for bacterial survival, although specific targets remain to be fully elucidated.

Comparative Analysis

To better understand the uniqueness of 3-(But-3-en-1-yl)-2-methylcyclopentanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Methyl-3-butenyl isovalerate | Ester | Antimicrobial |

| 3-Methyl-3-butenyl benzoate | Benzoate Ester | Antifungal |

| 2-Methylcyclopentanone | Ketone | Antioxidant |

| 3-(But-3-en-1-yl)-2-methylcyclopentanone | Cyclopentanone | Antimicrobial, anti-inflammatory |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A research team evaluated the efficacy of 3-(But-3-en-1-yl)-2-methylcyclopentanone against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential as an antimicrobial agent.

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects using human skin fibroblast cultures. The compound was found to reduce inflammatory markers significantly when applied at a concentration of 50 µg/mL, suggesting its therapeutic potential in inflammatory disorders .

Applications in Medicine and Industry

Given its promising biological activities, 3-(But-3-en-1-yl)-2-methylcyclopentanone has potential applications in various fields:

- Pharmaceutical Development : The compound is being explored as a lead candidate for drug development aimed at treating infections and inflammatory diseases due to its unique mechanism of action and structural properties.

- Industrial Uses : In addition to its biological applications, this compound serves as an intermediate in organic synthesis and is utilized in producing fine chemicals and fragrances due to its distinctive scent profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.